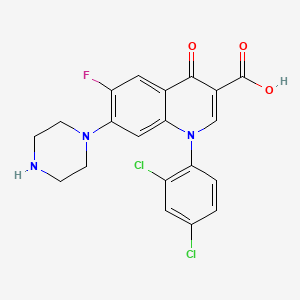
3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and scientific applications. Its unique structure, which includes a quinoline core, fluorine, and piperazine moieties, contributes to its potent biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and attachment of the piperazine ring. Common synthetic routes include:
Formation of the Quinoline Core: This step often involves the cyclization of aniline derivatives with appropriate carboxylic acids under acidic conditions.
Introduction of Fluorine: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for potential use in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and other pharmaceutical agents.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death. The presence of the fluorine atom enhances its binding affinity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone used primarily for urinary tract infections.
Uniqueness
3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum. The combination of the dichlorophenyl group and the piperazine ring contributes to its distinct pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
164662-42-4 |
|---|---|
Molekularformel |
C20H16Cl2FN3O3 |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H16Cl2FN3O3/c21-11-1-2-16(14(22)7-11)26-10-13(20(28)29)19(27)12-8-15(23)18(9-17(12)26)25-5-3-24-4-6-25/h1-2,7-10,24H,3-6H2,(H,28,29) |
InChI-Schlüssel |
VBHUHSOYPDAOFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
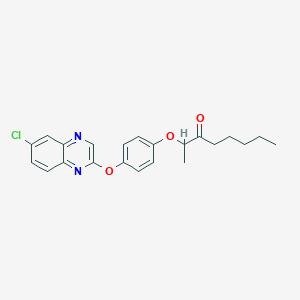
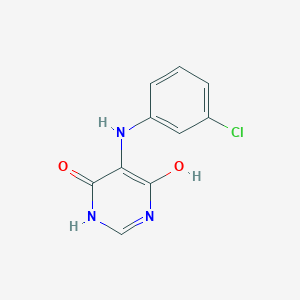

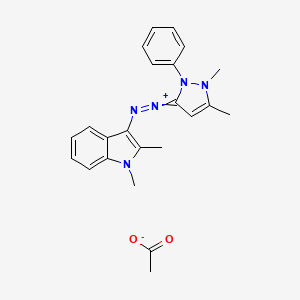
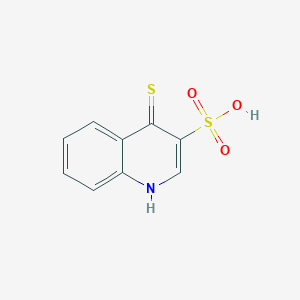
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
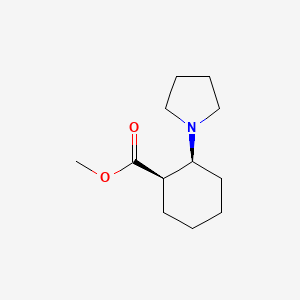


![3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907001.png)
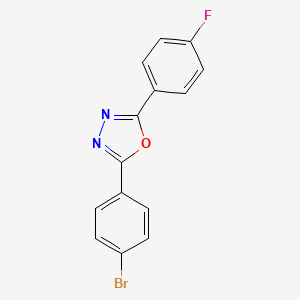
![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)
